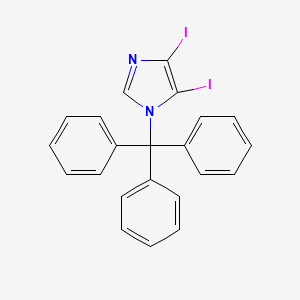

4,5-diiodo-1-tritylimidazole

Description

Significance of Imidazole (B134444) Scaffolds as Versatile Synthons

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in organic and medicinal chemistry. ijsrtjournal.combiomedpharmajournal.org Its unique structural and electronic properties make it a privileged scaffold, meaning it is a molecular framework that can bind to a variety of biological targets, rendering it a frequent component in biologically active compounds. researchgate.netresearchgate.net The imidazole nucleus is present in essential natural molecules like the amino acid histidine and the neurotransmitter histamine. biomedpharmajournal.orglifechemicals.com

The versatility of the imidazole scaffold stems from several key features:

Aromaticity and Stability: The ring is aromatic, conferring high stability. ijsrtjournal.com

Amphoteric Nature: It can act as both a weak acid and a base. nih.gov

Hydrogen Bonding Capability: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules like enzymes and receptors. researchgate.netnih.gov

Coordination with Metals: The nitrogen lone pairs readily coordinate with metal ions, a property exploited in catalysis and bioinorganic chemistry. researchgate.net

These characteristics make imidazole derivatives highly valuable as synthons—building blocks used to construct more complex molecules. Their inherent reactivity can be readily modulated through the introduction of various substituents, allowing chemists to fine-tune their physical, chemical, and biological properties. nih.govnih.gov Consequently, the imidazole framework is a central feature in numerous pharmaceutical drugs, including antifungal agents and anticancer therapies. researchgate.netnih.gov

Overview of Halogenated Imidazole Derivatives as Key Intermediates in Modern Organic Synthesis

The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the imidazole ring dramatically enhances its utility as a synthetic intermediate. Halogenation provides a chemical "handle" that allows for a wide array of subsequent chemical transformations, primarily through cross-coupling reactions.

Halogenated imidazoles are crucial intermediates for several reasons:

Versatility in Cross-Coupling Reactions: Iodinated and brominated imidazoles are particularly effective substrates for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are fundamental to modern synthetic chemistry, enabling the construction of complex molecular architectures from simpler precursors.

Activation for Further Functionalization: The electron-withdrawing nature of halogens can influence the reactivity of the imidazole ring itself. Furthermore, the carbon-halogen bond can be converted into other functional groups through nucleophilic substitution or organometallic chemistry.

Precursors to Organometallic Reagents: Halogenated imidazoles can be transformed into organolithium or Grignard reagents, which are potent nucleophiles used to form new carbon-carbon bonds.

The synthesis of halogenated imidazoles can be achieved through various methods. For instance, 4,5-diiodo-1H-imidazole can be synthesized by treating imidazole with elemental iodine in the presence of a base. google.com A patent describes a method involving the reaction of imidazole with sodium hydroxide (B78521) to form imidazole sodium, which then reacts with iodine dissolved in tetrahydrofuran. google.com Similarly, multi-substituted imidazoles can be prepared through multi-component reactions involving various aldehydes and other reagents. nih.govumsida.ac.idacs.org

Structural Context of 4,5-Diiodo-1-tritylimidazole within the Broader Class of Functionalized Imidazoles

The compound this compound represents a highly functionalized and strategically designed building block for organic synthesis. Its structure combines two key features: the di-iodinated imidazole core and the N-trityl protecting group.

The 4,5-Diiodoimidazole Core: As discussed, the two iodine atoms at the 4 and 5 positions of the imidazole ring are excellent leaving groups for metal-catalyzed cross-coupling reactions. This allows for the sequential or simultaneous introduction of two different substituents, providing a powerful tool for creating molecular diversity. The parent compound, 4,5-diiodo-1H-imidazole, is a known chemical entity with established properties. nih.gov

The N-Trityl Protecting Group: The trityl group (triphenylmethyl, Tr) is a bulky and sterically demanding protecting group attached to one of the nitrogen atoms of the imidazole ring. Its primary function is to prevent unwanted side reactions at this nitrogen during synthesis. The trityl group is known for its use as a stable, neutral organocatalyst in various organic reactions. nih.gov Its large size can also influence the stereochemical outcome of reactions on the imidazole ring or its substituents. The trityl group is typically introduced by reacting the N-H of the imidazole with trityl chloride (TrCl) and is stable to many reaction conditions but can be removed under acidic conditions when its protective function is no longer needed. nih.gov

Therefore, this compound is not merely a substituted imidazole; it is a sophisticated intermediate designed for complex synthetic pathways. The trityl group ensures that the reactive sites are the carbon-iodine bonds, directing the synthetic transformations to the 4 and 5 positions of the ring with high selectivity. This makes it an ideal synthon for the controlled, stepwise construction of highly substituted, polyfunctional imidazole-based target molecules.

Data Tables

Table 1: Physicochemical Properties of the Parent Compound, 4,5-Diiodo-1H-imidazole

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₂I₂N₂ | nih.gov |

| Molecular Weight | 319.87 g/mol | nih.gov |

| IUPAC Name | 4,5-diiodo-1H-imidazole | nih.gov |

| SMILES | C1=NC(=C(N1)I)I | nih.gov |

| InChIKey | XMWPTVMTXKJONE-UHFFFAOYSA-N | nih.gov |

Table 2: Examples of Marketed Drugs Containing the Imidazole Scaffold

| Drug Name | Therapeutic Class | Reference |

|---|---|---|

| Metronidazole | Antibacterial, Antiprotozoal | researchgate.net |

| Cimetidine | H₂ Receptor Antagonist (for ulcers) | lifechemicals.com |

| Losartan | Antihypertensive | researchgate.net |

| Nilotinib | Anticancer (Tyrosine Kinase Inhibitor) | lifechemicals.com |

| Dacarbazine | Anticancer | researchgate.net |

| Omeprazole | Anti-inflammatory (Proton Pump Inhibitor) | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-diiodo-1-tritylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16I2N2/c23-20-21(24)26(16-25-20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRLMYCRGYCUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=C4I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16I2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Diiodo 1 Tritylimidazole

Strategies for Regioselective Iodination of Imidazole (B134444) Precursors

The introduction of two iodine atoms at the C-4 and C-5 positions of the imidazole ring is the foundational step in the synthesis of the target molecule. The regioselectivity of this process is crucial, and several methods have been developed to achieve the desired 4,5-diiodo substitution pattern with high efficiency.

A robust and widely utilized method for the synthesis of 4,5-diiodo-1H-imidazole involves the direct iodination of imidazole using a system of elemental iodine (I₂) and potassium iodide (KI) in an aqueous basic solution. orgsyn.org Potassium iodide is employed to enhance the solubility of iodine in the aqueous medium through the formation of the triiodide ion (I₃⁻). orgsyn.org The reaction is typically conducted under alkaline conditions, for instance, in the presence of sodium hydroxide (B78521) (NaOH), which facilitates the electrophilic substitution on the electron-rich imidazole ring. orgsyn.orggoogle.com

The process involves the dropwise addition of the iodine-potassium iodide solution to a solution of imidazole in aqueous base. orgsyn.org The reaction proceeds to completion, yielding 4,5-diiodo-1H-imidazole as a solid product upon acidification of the reaction mixture. orgsyn.org This method is advantageous due to the ready availability and low cost of the reagents. It has been demonstrated to be scalable for the production of significant quantities of 4,5-diiodo-1H-imidazole. google.com

| Reactants | Reagents and Solvents | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Imidazole | I₂, KI, NaOH, H₂O | Addition of I₂/KI solution at 24 °C, followed by stirring for 3 hours. Acidification with HCl to precipitate the product. | 59% | orgsyn.org |

| Imidazole | I₂, NaOH, Tetrahydrofuran/H₂O | Reaction under ice-bath cooling. | Not explicitly stated | google.com |

While the I₂/KI system is effective, other iodinating reagents can also be employed for the iodination of imidazoles. N,N'-Diiodo-5,5-dimethylhydantoin (DIH) is a powerful and convenient iodinating agent for various aromatic and heterocyclic compounds. It is a solid reagent that is easier to handle than elemental iodine and often provides high yields and regioselectivity. The reaction with DIH is typically carried out in an organic solvent, and its reactivity can be modulated by the addition of an acid catalyst. While specific literature detailing the use of DIH for the direct synthesis of 4,5-diiodo-1H-imidazole is not prevalent, its known efficacy in the iodination of electron-rich heterocycles suggests its potential applicability in this transformation.

The direct iodination of imidazole with at least two equivalents of the iodinating agent generally leads to the formation of 4,5-diiodo-1H-imidazole as the major product. orgsyn.orggoogle.com The inherent electronic properties of the imidazole ring direct the electrophilic substitution to the C-4 and C-5 positions. The initial iodination at one of these positions further activates the remaining C-H bond for a second iodination. Interestingly, even with an excess of the iodinating agent, the formation of 2,4,5-triiodoimidazole (B157059) is not always the predominant outcome, highlighting a degree of kinetic control that favors the di-substituted product. orgsyn.org Therefore, specific sequential protocols to control the regioselectivity for obtaining the 4,5-diiodo isomer are often unnecessary, as the direct di-iodination procedure inherently provides the desired regiochemistry. orgsyn.orggoogle.com

Installation and Strategic Role of the N-1 Trityl Protecting Group

Following the successful synthesis of 4,5-diiodo-1H-imidazole, the next crucial step is the introduction of the trityl (triphenylmethyl) group at the N-1 position of the imidazole ring. This protecting group serves to mask the reactive N-H proton, thereby enabling further selective functionalization at other positions of the molecule if required, and enhancing its solubility in organic solvents.

The N-tritylation of imidazoles is a standard and well-documented procedure in organic synthesis. The most common method involves the reaction of the N-H of the imidazole derivative with trityl chloride (TrCl) in the presence of a base. total-synthesis.com The base is required to neutralize the hydrochloric acid that is generated during the reaction. Common bases used for this purpose include tertiary amines such as triethylamine (B128534) (Et₃N) or pyridine (B92270). total-synthesis.com The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM), chloroform (B151607) (CHCl₃), or N,N-dimethylformamide (DMF).

For the synthesis of 4,5-diiodo-1-tritylimidazole, 4,5-diiodo-1H-imidazole is treated with trityl chloride and a suitable base. The reaction proceeds via an SN1-type mechanism, involving the formation of the stable trityl cation. total-synthesis.com

| Substrate | Reagent | Base | Solvent | Reference |

|---|---|---|---|---|

| Imidazole Derivative (N-H) | Trityl Chloride (TrCl) | Triethylamine, Pyridine, or other non-nucleophilic base | DCM, CHCl₃, DMF | total-synthesis.com |

The trityl group is classified as an acid-labile protecting group. total-synthesis.com This characteristic is central to its strategic utility in multi-step syntheses. It is stable under neutral and basic conditions, which allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the trityl group. For instance, the iodine atoms at the C-4 and C-5 positions of this compound can be subjected to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) which often employ basic conditions and transition-metal catalysts. The trityl group remains intact under these conditions.

The deprotection of the trityl group is typically achieved by treatment with a mild acid, such as trifluoroacetic acid (TFA) in dichloromethane, or even weaker acids like acetic acid or formic acid. total-synthesis.comcommonorganicchemistry.com This selective removal under acidic conditions, while being stable to basic and many other reaction conditions, is the essence of its orthogonality. thieme.de This orthogonality allows for the selective deprotection of the N-1 position at a desired stage in a synthetic sequence, without disturbing other protecting groups that might be present in the molecule and are labile to different conditions (e.g., silyl (B83357) ethers, which are removed with fluoride (B91410) ions). This strategic application makes the trityl group an invaluable tool in the synthesis of complex, functionalized imidazole-containing molecules.

Influence of the Trityl Group on Regioselectivity of Subsequent Transformations

The presence of the bulky trityl group at the N-1 position of the imidazole ring exerts a significant influence on the regioselectivity of subsequent chemical transformations. This influence is primarily steric in nature, but electronic effects can also play a role.

The trityl group is a large, three-dimensional substituent that effectively blocks one face of the imidazole ring. This steric hindrance can direct incoming reagents to the less hindered positions. For electrophilic aromatic substitution reactions, the trityl group can influence the position of attack on the imidazole ring. While the imidazole ring itself is electron-rich and prone to electrophilic attack, the trityl group can sterically hinder the approach of electrophiles to the C-2 and C-5 positions.

Furthermore, the trityl group can play a crucial role in directing metallation reactions. The deprotonation of the imidazole ring at the C-2 position is often a key step in the synthesis of more complex imidazole derivatives. The N-trityl group, due to its steric bulk, can favor the deprotonation at the C-2 position by directing the organometallic base to this site. This regioselective metallation then allows for the introduction of a variety of electrophiles at the C-2 position. For instance, in related N-substituted imidazoles, the regioselectivity of magnesiation and zincation reactions can be switched by the presence or absence of Lewis acids, a process that can be influenced by the nature of the N-substituent. nih.gov

Convergent and Divergent Synthetic Routes towards this compound

The synthesis of highly substituted imidazoles like this compound can be approached through both convergent and divergent strategies.

A convergent synthesis would involve the separate synthesis of key fragments of the molecule, which are then combined in the final stages of the synthesis. For this compound, a convergent approach is less common for the core structure itself but could be envisioned for more complex derivatives. For example, a pre-functionalized trityl group could be attached to a diiodoimidazole core, or a tritylated imidazole could be subjected to a double iodination reaction. A novel method for constructing trisubstituted imidazoles has been developed using a convergent integration of two self-labor domino sequences. bohrium.com

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of related structures. In the context of this compound, this compound itself can serve as a key intermediate in a divergent synthetic strategy. Starting from this compound, the iodine atoms can be selectively replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, or Stille couplings) to introduce a wide range of substituents at the C-4 and C-5 positions. This approach allows for the creation of a library of diverse 1,4,5-trisubstituted imidazoles from a single, readily accessible precursor. A divergent and efficient synthesis of substituted 2-aminoimidazoles has been developed starting from 2-aminopyrimidines. nih.gov The ability to selectively functionalize the C-2 position, as discussed in the previous section, further enhances the utility of this compound in divergent synthesis.

Optimization of Reaction Conditions and Evaluation of Synthetic Efficiencies

For the iodination of imidazole , various conditions have been reported with varying yields. The table below summarizes some of the reported conditions and outcomes.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield of 4,5-diiodo-1H-imidazole | Reference |

| Imidazole | I₂, NaOH | Water/THF | 0 °C to RT | 1 h | Not specified | google.com |

| Imidazole | I₂, KOH | Not specified | Room Temp | 3 h | 71.2% | google.com |

| Imidazole | KI, I₂ | Water | Room Temp | 3 h | 59% | orgsyn.org |

For the N-tritylation of imidazoles , the reaction conditions can also be tailored to maximize the yield. The following table provides examples of N-tritylation conditions for imidazole derivatives.

| Imidazole Derivative | Tritylating Agent | Base | Solvent | Temperature | Time | Yield of N-trityl product | Reference |

| Various Imidazoles | Trityl chlorides | None | Acetonitrile | Room Temp | 48 h | 20-81% | tezu.ernet.in |

| Imidazole | p-chlorophenyl-diphenyl-methyl-carbinol | None | None | ~180°C | 5 h | 53% | google.com |

It is important to note that the yields can be highly substrate-dependent, and the optimization for 4,5-diiodo-1H-imidazole specifically may require further investigation. The purification of the final product is also a critical step, often involving chromatography to remove unreacted starting materials and by-products.

Chemical Reactivity and Transformative Reactions of 4,5 Diiodo 1 Tritylimidazole

Reactivity at the Imidazole (B134444) Core (Excluding C-4 and C-5 Halogen Sites)

The presence of the bulky N-trityl group and the two iodine substituents significantly influences the reactivity of the imidazole core. While the iodine atoms are prime sites for cross-coupling, the C-2 position exhibits unique reactivity through metallation processes.

Directed Ortho-Metallation (DOM) and Lithiation at the C-2 Position

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org

In N-substituted imidazoles, the substituent on the nitrogen atom can direct metallation. The N-trityl group on 4,5-diiodo-1-tritylimidazole is particularly effective at directing lithiation specifically to the C-2 position. This high degree of regiocontrol is attributed to the ability of the nitrogen atom within the imidazole ring to act as a Lewis basic site, coordinating the lithium from the alkyllithium base (like n-butyllithium). wikipedia.orgbaranlab.org This coordination brings the base into proximity with the C-2 proton, leading to its preferential abstraction over any other protons. The bulky nature of the trityl group further sterically hinders approach to other positions, reinforcing the selectivity for the C-2 site.

The general principle of DoM involves the interaction of a Lewis basic DMG with a Lewis acidic alkyllithium, which positions the base for a kinetically favored deprotonation at the nearest ortho-position. wikipedia.orguwindsor.ca For N-tritylimidazoles, the imidazole nitrogen serves this directing role, making the C-2 proton the most acidic and accessible for lithiation.

Once the 2-lithio-4,5-diiodo-1-tritylimidazole intermediate is formed, it can be trapped by a variety of electrophiles to introduce new functional groups at the C-2 position. This two-step sequence of lithiation followed by electrophilic quench allows for the precise installation of substituents.

Commonly used electrophiles include alkyl halides and nitrating agents. For instance, reaction with methyl iodide introduces a methyl group at the C-2 position. Similarly, quenching the organolithium intermediate with propyl nitrate (B79036) leads to the introduction of a nitro group at the C-2 position.

Table 1: Examples of Electrophilic Trapping at the C-2 Position

| Electrophile | Reagent | Product |

| Methylation | Methyl iodide (CH₃I) | 2-Methyl-4,5-diiodo-1-tritylimidazole |

| Nitration | Propyl nitrate (CH₃CH₂CH₂ONO₂) | 2-Nitro-4,5-diiodo-1-tritylimidazole |

This methodology provides a reliable route to 2-substituted-4,5-diiodoimidazoles, which are valuable precursors for more complex molecular architectures.

Influence of Halogen Substituents on Ring Reactivity and Electron Density

The two iodine atoms at the C-4 and C-5 positions exert a significant electronic influence on the imidazole ring. As halogens, they are inductively electron-withdrawing, which generally decreases the electron density of the aromatic ring. This reduction in electron density can affect the reactivity of the ring in several ways. For instance, it can increase the acidity of the remaining C-H protons, potentially facilitating metallation. The presence of these bulky and electron-withdrawing iodine atoms can also influence the regioselectivity of subsequent reactions. nih.gov

Cross-Coupling Reactions at the C-4 and C-5 Iodine Centers

The carbon-iodine bonds at the C-4 and C-5 positions are key sites for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. libretexts.org The high reactivity of aryl iodides compared to bromides or chlorides makes this compound an excellent substrate for these transformations. libretexts.org

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. youtube.com Several named reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, are widely employed to functionalize aryl halides. libretexts.orgsigmaaldrich.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the diiodoimidazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This method is highly valued for its operational simplicity and the commercial availability of a vast array of boronic acids. nih.gov The reaction can be performed sequentially, taking advantage of potential differences in reactivity between the C-4 and C-5 positions, to synthesize unsymmetrically substituted imidazoles. nih.govcapes.gov.br

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the diiodoimidazole and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org It is a highly efficient method for constructing aryl-alkyne frameworks. nih.gov Due to the differential reactivity sometimes observed in di-halogenated systems, selective mono-alkynylation can be achieved, followed by a second coupling with a different alkyne to produce unsymmetrical di-alkynyl imidazoles. rsc.org

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition of the aryl iodide to the palladium(0) catalyst, transmetallation with the organometallic coupling partner (organoboron or organocopper acetylide), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orguwindsor.ca

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Features |

| Suzuki-Miyaura | Organoboronic acid/ester | C-C (sp²-sp²) | Mild conditions, high functional group tolerance. organic-chemistry.orgnih.gov |

| Sonogashira | Terminal alkyne | C-C (sp²-sp) | Efficient synthesis of aryl-alkynes. wikipedia.orgorganic-chemistry.org |

The ability to perform these coupling reactions at the C-4 and C-5 positions, combined with the functionalization at C-2, underscores the utility of this compound as a versatile scaffold for constructing highly substituted and functionalized imidazole derivatives.

Other Transition Metal-Mediated Functionalizations

Beyond the well-established palladium-catalyzed coupling reactions, other transition metals can be employed to functionalize this compound. These methods can offer alternative or complementary pathways to introduce diverse functionalities. Transition-metal-catalyzed C-H bond functionalization, for instance, has emerged as a powerful strategy for constructing complex molecules. mdpi.com While specific examples for this compound are not detailed in the provided search results, the general principles of these reactions suggest potential applications. For example, rhodium-catalyzed reactions have been shown to mediate C-H activation and subsequent annulation or coupling reactions. mdpi.com The reactivity of the C-I bonds in this compound could potentially be harnessed in conjunction with or as an alternative to C-H activation strategies, depending on the chosen metal and reaction conditions.

Deprotection Strategies for the N-1 Trityl Group

The trityl (triphenylmethyl) group is a bulky and acid-labile protecting group commonly used for amines, alcohols, and thiols. Its removal is a crucial step in many synthetic sequences.

Acid-Mediated Cleavage of the Trityl Moiety

The most common method for the deprotection of N-trityl groups is through acid-mediated cleavage. tubitak.gov.tr The lability of the trityl group to acid allows for its removal under relatively mild conditions, which can be advantageous when other acid-sensitive groups are not present. The reaction conditions, such as the choice of acid, its concentration, temperature, and reaction time, can be varied to achieve the desired deprotection. google.com For instance, treatment with a mild acid in an appropriate solvent is often sufficient to cleave the N-trityl bond.

The mechanism of deprotection involves the protonation of the nitrogen-trityl bond, followed by the departure of the stable trityl cation. tubitak.gov.tr The stability of this carbocation is a key driving force for the reaction.

Selective Removal in the Presence of Other Protecting Groups and Functionalities

A key advantage of the trityl group is the possibility of its selective removal in the presence of other protecting groups. mdpi.org This orthogonality is crucial in multi-step syntheses of complex molecules. For example, the trityl group can be cleaved under conditions that leave other protecting groups, such as Boc or Fmoc, intact. arkat-usa.org

The selective deprotection is typically achieved by using very mild acidic conditions. For example, a low concentration of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) can be effective for removing the trityl group while preserving more robust protecting groups. sigmaaldrich.com The presence of a scavenger, such as triethylsilane (TES) or methanol (B129727), is often recommended to quench the released trityl cations and prevent side reactions. sigmaaldrich.com The ability to selectively deprotect one functional group while others remain protected is a cornerstone of modern organic synthesis. mdpi.org

Table 4: Conditions for Selective Trityl Group Removal

| Reagent | Conditions | Scavenger | Notes | Reference |

| 1% TFA in DCM | Room Temperature | 1-5% TIS or MeOH | Allows for selective removal in the presence of groups requiring higher TFA concentrations for cleavage. | sigmaaldrich.com |

| Mild Oxidative Hydrolysis | - | - | Used for the removal of N-trityl-p-aminophenyl groups in nucleotide synthesis. | tubitak.gov.tr |

Regeneration of the N-H Imidazole for Further Functionalization

The regeneration of the N-H imidazole moiety from this compound is a crucial step that enables further functionalization at the nitrogen atom. This process, known as deprotection or detritylation, involves the cleavage of the bond between the imidazole nitrogen and the bulky trityl (triphenylmethyl) group. The trityl group is a widely used protecting group in organic synthesis due to its steric bulk, which effectively shields the N-H proton from reacting, and its susceptibility to removal under specific, often acidic, conditions.

The deprotection of N-trityl imidazoles is typically accomplished through acid-catalyzed hydrolysis or alcoholysis. The stability of the trityl cation, which is formed upon cleavage, makes this process favorable. Various acidic reagents can be employed to effect this transformation, ranging from strong acids like trifluoroacetic acid (TFA) to milder acids such as formic acid or acetic acid. The choice of acid and reaction conditions is often dictated by the sensitivity of other functional groups present in the molecule.

In the context of this compound, the regeneration of the N-H imidazole to yield 4,5-diiodo-1H-imidazole is a key transformation. While specific literature detailing this exact deprotection is not abundant, general methods for the removal of the trityl group from nitrogen-containing heterocycles are well-established and applicable. For instance, methods developed for the deprotection of trityl groups in sartan drug precursors, which contain a tetrazole ring similar to the imidazole ring, often utilize a catalytic amount of an insoluble weak acid in a protic solvent like methanol google.com. This approach offers the advantage of mild reaction conditions and straightforward purification of the desired product.

The resulting 4,5-diiodo-1H-imidazole is a valuable intermediate for the synthesis of various biologically active compounds and materials. google.com The presence of the two iodine atoms allows for subsequent cross-coupling reactions, while the free N-H group can be subjected to a wide range of substitution reactions, thus providing a versatile platform for the generation of diverse molecular architectures.

A representative procedure for the acid-catalyzed deprotection of a tritylated heterocycle involves dissolving the N-trityl compound in a suitable solvent mixture, often containing an alcohol, and treating it with an acid catalyst. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product, 4,5-diiodo-1H-imidazole, can be isolated through standard work-up procedures, which may include neutralization, extraction, and crystallization.

| Reagent/Condition | Purpose | Typical Values/Examples |

| Starting Material | The protected imidazole derivative | This compound |

| Solvent | To dissolve the reactants | Methanol, Ethanol, Dichloromethane/Methanol |

| Acid Catalyst | To facilitate the cleavage of the N-trityl bond | Trifluoroacetic acid (TFA), Formic acid, Acetic acid, Insoluble weak acids google.com |

| Temperature | To control the reaction rate | Room temperature to reflux |

| Reaction Time | Duration of the reaction | 1 - 24 hours |

| Work-up | To isolate and purify the product | Neutralization, Extraction, Crystallization |

Table 1: Typical Reaction Conditions for the Deprotection of N-Trityl Imidazoles

Detailed research findings on the synthesis of 4,5-diiodo-1H-imidazole confirm its identity as an off-white solid. orgsyn.org The successful regeneration of the N-H imidazole opens up possibilities for a variety of subsequent chemical transformations, making it a pivotal step in the synthetic utility of this compound.

Advanced Characterization and Spectroscopic Analysis of Diiodoimidazole Derivatives

Spectroscopic Fingerprinting Techniques (e.g., Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS))

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstone techniques for the structural elucidation of organic molecules like 4,5-diiodo-1-tritylimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not widely published, the expected ¹H and ¹³C NMR spectra can be inferred from its constituent parts: the 4,5-diiodoimidazole core and the 1-trityl group.

For the related compound, 4,5-diiodo-1H-imidazole, the imidazole (B134444) proton at the 2-position would exhibit a characteristic chemical shift. hmdb.ca Upon substitution with the trityl group, the protons of the trityl's three phenyl rings would dominate the ¹H NMR spectrum, typically appearing as a complex multiplet in the aromatic region (around 7.0-7.5 ppm).

In the ¹³C NMR spectrum, the carbons of the imidazole ring would show distinct signals, with the iodinated carbons (C4 and C5) being significantly shifted downfield due to the halogen effect. The carbon at the 2-position would also have a characteristic chemical shift. The trityl group would contribute signals from its phenyl rings and the quaternary carbon attached to the imidazole nitrogen.

A general synthesis for 1-trityl-1H-imidazole involves the reaction of imidazole with triphenylmethylchloride in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF). The synthesis of this compound would likely start from 4,5-diiodo-1H-imidazole, which can be synthesized by reacting imidazole with iodine in an alkaline system. google.comorgsyn.orgorgsyn.org The subsequent N-tritylation would then yield the final product.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would confirm its molecular formula (C₂₂H₁₆I₂N₂). A prominent fragment in the mass spectrum would likely correspond to the highly stable trityl cation (Ph₃C⁺), resulting from the cleavage of the N-C(trityl) bond. uvic.ca The isotopic pattern of the molecular ion would be characteristic of a diiodo-substituted compound. The mass spectrum of the parent imidazole shows a molecular ion peak at m/z 68. nist.gov

X-ray Crystallography for Precise Structural Elucidation of Related Halogenated Imidazoles

X-ray crystallography provides the most definitive three-dimensional structural information. While a crystal structure for this compound is not publicly available, studies on related halogenated imidazoles offer valuable insights into the expected structural features.

Table 1: Crystallographic Data for the Related Compound 4,5-diiodo-1H-imidazole nih.gov

| Parameter | Value |

| Formula | C₃H₂I₂N₂ |

| Crystal System | Tetragonal |

| Space Group | P 4₁ 2₁ 2 |

| a (Å) | 6.8867 |

| b (Å) | 6.8867 |

| c (Å) | 28.275 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Vibrational Spectroscopy (e.g., Infrared (IR) and Raman Spectroscopy) for Molecular Structure Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the molecular structure of compounds. nih.govmdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The C-H stretching vibrations of the aromatic protons of the trityl group would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the phenyl rings would be observed in the 1450-1600 cm⁻¹ region. The imidazole ring itself would exhibit characteristic ring stretching and bending vibrations. The C-I stretching vibrations would be found in the far-infrared region, typically below 600 cm⁻¹. The absence of an N-H stretching band (usually around 3200-3500 cm⁻¹) would confirm the substitution at the N1 position. The IR spectra of various substituted imidazoles and triazoles have been reported, providing a basis for interpreting the spectrum of the title compound. scielo.org.zaresearchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations of the trityl group would give rise to strong Raman signals. The symmetric vibrations of the imidazole ring would also be Raman active. The C-I bonds are expected to produce intense Raman scattering peaks at low frequencies. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Theoretical and Computational Investigations of Halogenated Imidazole Systems

Quantum Chemical Studies on Imidazole (B134444) Ring Systems and Halogen Interactions

Quantum chemical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of the imidazole ring and the nature of its interactions with halogen substituents. The imidazole ring itself is an aromatic heterocycle, and its electronic properties are significantly influenced by the presence of substituents.

The introduction of iodine atoms at the C4 and C5 positions of the imidazole ring dramatically alters its electronic landscape. Iodine, being a large and polarizable halogen, can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. Theoretical studies have shown that the electron density on the halogen atom is not uniformly distributed, leading to a region of positive electrostatic potential (the σ-hole) along the C-I bond axis. This positive region can interact favorably with nucleophiles.

Furthermore, the nature of the substituent at the N1 position plays a crucial role in modulating the properties of the imidazole ring. The bulky trityl group (triphenylmethyl) in 4,5-diiodo-1-tritylimidazole introduces significant steric hindrance, which can influence the planarity of the imidazole ring and the orientation of the iodine atoms. Computational studies on N-substituted imidazoles have shown that bulky groups can affect the conformational preferences and the rotational barriers of the substituent. nih.govsemanticscholar.org

Computational Modeling of Reaction Mechanisms (e.g., Lithiation, Halogen Dance Isomerization)

The presence of two iodine atoms on the imidazole ring makes this compound a candidate for interesting chemical transformations, including lithiation and the "halogen dance" rearrangement.

Lithiation: The selective replacement of a halogen atom with a lithium atom is a powerful tool in organic synthesis. Computational modeling can predict the most likely site of lithiation. In the case of this compound, DFT calculations would likely show that the iodine at the C5 position is more susceptible to lithiation than the one at C4. This is due to the electronic influence of the N1-trityl group and the adjacent nitrogen atom at the 3-position. DFT analysis of lithium benzimidazole (B57391) salts has provided insights into the stability and ion pair dissociation energies, which are relevant for understanding the behavior of lithiated intermediates. researchgate.net

Halogen Dance Isomerization: The "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. nih.govresearchgate.netclockss.orgresearchgate.netkobe-u.ac.jp While no specific computational studies on the halogen dance of this compound have been reported, theoretical investigations on other dihalo-heterocycles, such as dibromothiophenes and dibromopyrroles, provide a mechanistic framework. kobe-u.ac.jp

The proposed mechanism for a halogen dance in a diiodoimidazole system would involve the following steps:

Deprotonation at an available carbon position by a strong base (e.g., LDA), forming a lithiated intermediate.

An intramolecular or intermolecular halogen transfer from another diiodoimidazole molecule, leading to a rearranged species.

The driving force for this rearrangement is typically the formation of a more thermodynamically stable carbanion.

Computational modeling of this process for this compound would involve locating the transition states for the deprotonation and halogen transfer steps and calculating the relative energies of the intermediates and products to determine the feasibility and regioselectivity of the reaction.

Analysis of Electronic Structure, Aromaticity, and Reactivity Profiles

The electronic structure of this compound is key to understanding its aromaticity and reactivity. DFT calculations can provide valuable information about the molecular orbitals, charge distribution, and aromaticity indices.

Electronic Structure: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining the reactivity of a molecule. In this compound, the HOMO is expected to be localized primarily on the iodine atoms and the imidazole ring, while the LUMO would likely be distributed over the imidazole and trityl moieties. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. DFT studies on related systems have explored these electronic properties. researchgate.netnih.gov

Aromaticity: The aromaticity of the imidazole ring in this compound can be assessed using various computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations and the Harmonic Oscillator Model of Aromaticity (HOMA). The introduction of two iodine atoms and a bulky trityl group can be expected to cause some distortion from planarity, which might slightly reduce the aromaticity of the imidazole core compared to the parent imidazole.

Reactivity Profile: The calculated electronic properties can be used to predict the reactivity of this compound. The presence of iodine atoms makes the C4 and C5 positions susceptible to nucleophilic attack or metal-halogen exchange. The nitrogen atoms of the imidazole ring can act as nucleophiles or bases. The bulky trityl group provides steric shielding, which can direct incoming reagents to specific positions.

Interactive Data Table: Calculated Electronic Properties of Substituted Imidazoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Imidazole | -6.12 | -0.45 | 5.67 | 3.67 |

| 4-Iodoimidazole | -5.98 | -0.89 | 5.09 | 3.12 |

| 4,5-Diiodoimidazole | -5.85 | -1.23 | 4.62 | 2.58 |

| 1-Tritylimidazole | -6.35 | -0.68 | 5.67 | 2.15 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted imidazoles. Specific values for this compound would require dedicated calculations.

Prediction of Spectroscopic Properties and Conformational Landscape

Computational chemistry is a powerful tool for predicting the spectroscopic properties and exploring the conformational landscape of molecules like this compound.

Spectroscopic Properties:

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can be used to predict the 1H and 13C NMR chemical shifts. nih.gov The calculated spectra can be compared with experimental data to confirm the structure of the molecule. For this compound, the bulky trityl group is expected to have a significant effect on the chemical shifts of the imidazole ring protons and carbons due to its anisotropic magnetic field.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. nih.gov The calculated vibrational frequencies can be used to assign the experimentally observed bands to specific vibrational modes, such as the C-I stretching vibrations and the imidazole ring breathing modes.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| 1H NMR | |

| Imidazole H-2 | 7.5 - 8.0 |

| Trityl-H | 7.0 - 7.4 |

| 13C NMR | |

| Imidazole C-2 | 135 - 140 |

| Imidazole C-4/C-5 | 90 - 100 |

| Trityl-C | 125 - 145 |

| IR Spectroscopy | Predicted Frequency (cm-1) |

| C-I Stretch | 500 - 600 |

| Imidazole Ring Stretch | 1400 - 1600 |

Note: The data in this table is an estimation based on typical ranges for similar functional groups and would require specific calculations for accurate prediction for this compound.

Conformational Landscape: The presence of the large and flexible trityl group at the N1 position leads to a complex conformational landscape for this compound. The three phenyl rings of the trityl group can rotate, leading to multiple possible conformers. Computational methods, such as potential energy surface (PES) scans and molecular dynamics (MD) simulations, can be used to explore these different conformations and identify the most stable ones. nih.govnih.govresearchgate.net The steric interactions between the trityl group and the iodine atoms at the C4 and C5 positions will be a key factor in determining the preferred conformation. The bulky nature of the substituents is known to influence the conformational preferences and can lead to distinct cis/trans conformers in related systems. nih.gov

Applications of 4,5 Diiodo 1 Tritylimidazole in Complex Organic Synthesis

Precursor for the Synthesis of Polysubstituted Imidazole (B134444) Derivatives with Defined Regiochemistry

The synthesis of polysubstituted imidazoles with precise control over the substitution pattern is a significant challenge in organic chemistry. nih.gov 4,5-Diiodo-1-tritylimidazole serves as an exceptional starting material to address this challenge, enabling the stepwise and regioselective introduction of various substituents at the 4- and 5-positions of the imidazole core.

The differential reactivity of the carbon-iodine bonds allows for sequential cross-coupling reactions. For instance, a less reactive catalyst or milder reaction conditions can be employed to selectively functionalize one iodo group, leaving the other intact for a subsequent transformation. This stepwise approach provides access to a wide range of 1,4,5-trisubstituted imidazoles, which are difficult to obtain through traditional multi-component condensation reactions that often yield mixtures of regioisomers. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are commonly employed to introduce aryl, alkynyl, and vinyl groups, respectively. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to achieve high yields and selectivity. This methodology allows for the creation of diverse libraries of imidazole derivatives with tailored electronic and steric properties.

Table 1: Examples of Regioselective Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Aryl-5-iodo-1-tritylimidazole |

| 4-Aryl-5-iodo-1-tritylimidazole | Alkynylstannane | PdCl₂(PPh₃)₂ / CuI | 4-Aryl-5-alkynyl-1-tritylimidazole |

Building Block for the Construction of Diverse Heterocyclic Scaffolds

Beyond the synthesis of simple substituted imidazoles, this compound is a valuable building block for the construction of more complex, fused heterocyclic systems. The two iodo groups can act as handles for annulation reactions, where new rings are fused onto the imidazole core.

For example, a double Heck reaction with a suitable diene can lead to the formation of a six-membered ring fused to the 4,5-positions of the imidazole. Similarly, intramolecular cyclization reactions of appropriately substituted 4,5-difunctionalized imidazoles, derived from the di-iodo precursor, can yield a variety of bicyclic and polycyclic heterocyclic scaffolds. These complex structures are of significant interest in drug discovery, as they can mimic the core structures of various natural products and provide access to novel chemical space. The synthesis of fused systems like imidazo[4,5-e]thiazolo[3,2-b]triazines, while not directly starting from the di-iodo compound, illustrates the potential for creating complex heterocyclic systems from functionalized imidazole precursors. nih.gov

Intermediate in the Preparation of Advanced Synthetic Targets

The versatility of this compound extends to its use as an intermediate in the synthesis of advanced synthetic targets with specific applications in catalysis and materials chemistry. The iodo groups can be readily converted into other functional groups, such as carboxylic acids, amines, or phosphines, which can then serve as coordination sites for metal ions.

This makes this compound a valuable precursor for the synthesis of novel bidentate ligands for transition metal catalysis. nih.govasrjetsjournal.org For example, conversion of the iodo groups to phosphine (B1218219) moieties would yield a bidentate phosphine ligand with a rigid imidazole backbone, which could have unique catalytic properties.

Furthermore, this compound is a key starting material for the synthesis of N-heterocyclic carbene (NHC) precursors. nih.govyoutube.comrsc.org NHCs are a class of powerful ligands for transition metal catalysts, particularly for olefin metathesis and cross-coupling reactions. By functionalizing the 4- and 5-positions, the steric and electronic properties of the resulting NHC ligand can be precisely tuned to optimize the performance of the catalyst. The development of such tailored ligands is crucial for advancing the field of homogeneous catalysis. In materials science, the introduction of specific functional groups at the 4- and 5-positions can be used to create novel organic materials with interesting photophysical or electronic properties. rsc.org

Derivatives and Analogues of 4,5 Diiodo 1 Tritylimidazole

Systematic Modification of Halogen Substituents

The identity and number of halogen atoms on the imidazole (B134444) core are critical determinants of the molecule's reactivity and electronic characteristics. Research in this area explores the synthesis of derivatives with varying degrees of iodination and the introduction of other halogens to create mixed-halogen systems.

The synthesis of N-tritylated imidazoles with varying iodine content typically starts with 1-tritylimidazole and proceeds through sequential electrophilic iodination. The positions of the imidazole ring exhibit different reactivities, which can be exploited to control the degree of iodination.

1-Trityl-4-iodoimidazole : This mono-iodinated derivative represents an early intermediate in the progressive iodination of 1-tritylimidazole. chembk.comapolloscientific.co.uk Its synthesis can be achieved by reacting 1-tritylimidazole with one equivalent of an iodinating agent, such as N-Iodosuccinimide (NIS) or iodine monochloride. The C-4 and C-5 positions are generally the most susceptible to electrophilic attack.

1-Trityl-2,4,5-triiodoimidazole : To achieve full iodination, more forcing conditions or an excess of the iodinating agent are required. After the C-4 and C-5 positions are substituted to form 4,5-diiodo-1-tritylimidazole, the less reactive C-2 position can be iodinated. nih.gov The synthesis of 2,4,5-triiodoimidazole (B157059) has been documented, and its N-tritylation would yield the target compound. nih.govresearchgate.net This exhaustive iodination significantly alters the electronic nature of the imidazole ring, making all ring protons unavailable for substitution and increasing the molecule's molecular weight and potential for halogen bonding interactions.

The creation of mixed halogenated imidazoles, such as those containing both bromine and iodine, offers a route to compounds with finely tuned properties. The synthesis of these analogues is challenging due to the similar reactivity of the C-4 and C-5 positions and the differing reactivity of the halogens themselves. youtube.com The general reactivity order for electrophilic halogenation is chlorine > bromine > iodine. mt.comlibretexts.org

A plausible synthetic strategy involves a stepwise halogenation approach. For example, to synthesize a bromo-iodo derivative, one might first introduce a bromine atom using a reagent like N-Bromosuccinimide (NBS) and then introduce an iodine atom using N-Iodosuccinimide (NIS), or vice versa. The specific order of addition and the reaction conditions would be critical in controlling the final substitution pattern. The use of N-chloro, N-bromo, and N-iodo imides as bench-stable sources for halenium ions provides a practical method for such syntheses. nih.gov The resulting mixed halogenated imidazoles would possess unique electronic and steric properties compared to their mono-halogenated counterparts.

Comparative Studies with Different N-Protecting Groups

The trityl (Trt) group is a common choice for protecting the N-1 position of imidazole due to its bulk and lability under acidic conditions. However, its properties are not universally optimal, prompting comparative studies with other protecting groups. d-nb.info The choice of protecting group is crucial as it influences the stability, solubility, and reactivity of the diiodoimidazole intermediate during subsequent synthetic steps. iris-biotech.de

Alternative N-protecting groups are evaluated based on their stability to various reaction conditions and the ease of their removal.

Tetrahydropyranyl (THP) : The THP group is an acid-labile acetal (B89532) that is frequently used to protect alcohols and can be adapted for N-H protection. total-synthesis.comthieme-connect.de It is valued for its low cost, stability in the presence of bases and organometallic reagents, and ease of introduction using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. d-nb.infoiris-biotech.de Compared to the bulky trityl group, the non-aromatic and less bulky THP group can lead to fewer steric interactions and potentially improve the solubility of intermediates. iris-biotech.de However, its introduction creates a new stereocenter, which can complicate product analysis. thieme-connect.denih.gov

Phenylsulfonyl (SO₂Ph) : This group is a robust, electron-withdrawing protector. Its installation deactivates the imidazole ring towards electrophilic attack but can enhance the acidity of the C-2 proton, facilitating deprotonation and subsequent functionalization. It is significantly more stable than the acid-labile trityl and THP groups and typically requires harsher conditions, such as reduction, for removal.

Benzyl (B1604629) (Bn) : The benzyl group is a widely used protecting group known for its general stability across a broad range of chemical conditions, including acidic and basic environments. Its primary mode of cleavage is through catalytic hydrogenolysis (e.g., H₂ over Pd/C), a method orthogonal to the acid-labile cleavage of trityl or THP groups.

Table 1: Comparison of N-Protecting Groups for Diiodoimidazole

| Protecting Group | Structure | Introduction Conditions | Cleavage Conditions | Stability | Key Features |

|---|---|---|---|---|---|

| Trityl (Trt) | C(C₆H₅)₃ | Trityl chloride, base | Mild acid (e.g., TFA, HCl) | Stable to base, redox agents | Bulky, acid-labile |

| Tetrahydropyranyl (THP) | C₅H₉O | Dihydropyran (DHP), acid catalyst | Mild acid (e.g., PTSA, HCl) | Stable to base, organometallics | Low cost, non-bulky, acid-labile iris-biotech.de |

| Phenylsulfonyl (SO₂Ph) | SO₂C₆H₅ | Phenylsulfonyl chloride, base | Reductive cleavage, strong acid/base | Very robust, stable to acid/base | Electron-withdrawing, activates C-2 H |

| Benzyl (Bn) | CH₂C₆H₅ | Benzyl bromide, base | Catalytic hydrogenolysis | Stable to acid, base, many reagents | Orthogonal cleavage to acid-labile groups |

The steric bulk and electronic nature of the N-protecting group exert a significant influence on the course and efficiency of subsequent synthetic transformations. researchgate.net

Steric Effects : The large steric profile of the trityl group can shield the C-2 position of the imidazole ring, thereby directing incoming reagents to other sites or hindering reactions at C-2 altogether. mdpi.com In contrast, smaller protecting groups like benzyl or THP impose less steric hindrance, potentially allowing for easier access to the C-2 position. This difference can be exploited to control regioselectivity in functionalization reactions.

Electronic Effects : The electronic influence of the protecting group modifies the reactivity of the imidazole ring. Electron-donating groups can increase the nucleophilicity of the ring, making it more susceptible to electrophiles. Conversely, strongly electron-withdrawing groups, such as phenylsulfonyl, decrease the ring's electron density. This deactivation makes electrophilic substitution more difficult but concurrently increases the acidity of the C-H bonds, particularly at the C-2 position. nih.gov This acidification facilitates metallation (e.g., lithiation), which is a key step for introducing a wide range of substituents at this position. nih.gov

Further Functionalization at the C-2 Position of the Imidazole Ring

With the C-4 and C-5 positions occupied by iodine atoms, the C-2 position becomes the primary target for introducing further diversity into the molecule. A common and effective strategy for this functionalization involves the use of the N-trityl derivative. nih.gov

The general method proceeds via deprotonation of the C-2 proton using a strong organometallic base, typically n-butyllithium, at low temperature to generate a highly reactive C-2 lithiated intermediate. nih.gov This nucleophilic species can then be treated with a variety of electrophiles to install new functional groups. The trityl group is well-suited for this reaction as it is stable to the strongly basic conditions of lithiation. nih.gov

Examples of C-2 functionalization starting from N-trityl protected imidazoles include:

Reaction with dimethylformamide (DMF) to yield a C-2 aldehyde.

Reaction with carbon dioxide (CO₂) followed by an acidic workup to produce a carboxylic acid.

Reaction with aldehydes or ketones to form secondary or tertiary alcohols, respectively.

Reaction with alkyl halides to introduce alkyl chains. nih.gov

This method provides a powerful tool for creating a library of 2-substituted-4,5-diiodo-1-tritylimidazoles, which can then be deprotected or used in further synthetic steps.

Table 2: Examples of C-2 Functionalization via Lithiation of N-Trityl Imidazole

| Electrophile | Resulting C-2 Functional Group | Reference |

|---|---|---|

| Dimethylformamide (DMF) | Aldehyde (-CHO) | nih.gov |

| Formaldehyde (H₂CO) | Hydroxymethyl (-CH₂OH) | nih.gov |

| N-(Methoxymethyl)-N-methylmethanamine | Aminomethyl (-CH₂N(CH₃)₂) | nih.gov |

| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | |

| Alkyl Halide (R-X) | Alkyl Group (-R) |

Future Research Directions and Unexplored Avenues

Development of Novel and More Sustainable Synthetic Routes for Highly Functionalized Imidazoles

The creation of highly substituted imidazoles often requires multiple steps and harsh conditions. Future research is expected to prioritize more efficient and environmentally friendly synthetic methods. bohrium.comtandfonline.com A key area of focus is the application of C-H activation, a technique that could allow for direct functionalization of the imidazole (B134444) core, thereby reducing steps and waste. nih.gov

Another promising direction is the use of flow chemistry. Flow reactors provide precise control over reaction conditions, potentially leading to higher yields, better selectivity, and safer handling of materials. nih.gov Developing continuous flow processes for synthesizing compounds like 4,5-diiodo-1-tritylimidazole could facilitate larger-scale, more sustainable production.

Furthermore, alternative energy sources like microwave and ultrasound irradiation are being explored to accelerate reactions and improve outcomes. dntb.gov.uaresearchgate.net The application of these green chemistry tools could lead to novel and more sustainable synthetic pathways for poly-functionalized imidazoles. dntb.gov.uaresearchgate.net

| Green Synthesis Approach | Potential Advantages | Relevant Research Area |

| C-H Activation | Fewer synthetic steps, reduced waste, increased atom economy. | Direct functionalization of the imidazole core. nih.gov |

| Flow Chemistry | Precise reaction control, higher yields, improved safety, scalability. | Continuous production of imidazole derivatives. nih.gov |

| Microwave/Ultrasound | Accelerated reaction rates, potential for novel reactivity. | Efficient synthesis of polysubstituted imidazoles. dntb.gov.uaresearchgate.net |

| Solvent-free/Catalyst-free | Reduced environmental impact, cost-effective. | Eco-friendly production of imidazole derivatives. bohrium.comtandfonline.com |

Exploration of New Reactivity Patterns and Unconventional Transformations

The two iodine atoms on this compound provide a rich platform for discovering new chemical reactions. While traditional cross-coupling reactions are well-established, there is significant potential in exploring unconventional transformations. researchgate.net For instance, achieving regioselective functionalization at the C-2 position while the other positions are iodinated would be a powerful method for building complex imidazole structures.

Researchers are also investigating the differential reactivity of the two carbon-iodine bonds, aiming for selective mono-functionalization. researchgate.net This would allow for sequential, controlled modifications of the imidazole ring. Additionally, the use of photoredox catalysis could enable radical-mediated reactions at the C-I bonds, opening new pathways for creating diverse carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.com The functionalization of imidazole N-oxides also presents a unique route to creating 2-haloimidazoles through deoxygenative halogenation. beilstein-journals.orgresearchgate.net

Investigation of this compound as a Scaffold for Advanced Materials Precursors

The distinct electronic and structural characteristics of the imidazole ring make it a valuable component for advanced materials. numberanalytics.com The diiodo-functionality of this compound serves as a convenient starting point for creating novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics. mdpi.comtandfonline.comgoogle.com The iodine atoms can be readily replaced to fine-tune the electronic properties of the resulting materials. numberanalytics.com

Future work could target the synthesis of conjugated polymers and oligomers that incorporate the 4,5-disubstituted imidazole core. nih.govyoutube.commdpi.com These materials could exhibit interesting photophysical properties and be useful in electronic applications. Another avenue is the use of this compound as a precursor for metal-organic frameworks (MOFs), which have potential applications in gas storage and catalysis. rsc.orgresearchgate.net The imidazole nitrogen atoms and other functional groups can coordinate with metal ions to form these porous, crystalline structures. rsc.orgresearchgate.net

| Material Application | Key Feature of Imidazole Scaffold | Potential Compound Class |

| Organic Electronics (OLEDs, OPVs) | Tunable electronic properties, electron-withdrawing nature. tandfonline.com | Conjugated polymers, fluorescent materials. mdpi.comtandfonline.commdpi.com |

| Metal-Organic Frameworks (MOFs) | N-donor coordination sites for metal ions. rsc.orgresearchgate.net | Porous crystalline materials. rsc.org |

| Sustainable Materials | High thermal stability, ionic conductivity. numberanalytics.com | Imidazole-based polymers and functionalized surfaces. numberanalytics.com |

Rational Design of Imidazole-Based Ligands for Catalysis

Imidazole derivatives are frequently used as ligands in coordination chemistry and catalysis because their nitrogen atoms readily bind to metals. wikipedia.orgyoutube.com The this compound structure is a versatile starting point for designing new ligands with specific electronic and steric properties. acs.orgnih.gov

Future research could focus on creating bidentate and polydentate ligands by adding coordinating groups at the 4 and 5 positions. nih.govnih.gov For example, phosphine (B1218219), amine, or pyridine (B92270) groups can be attached via cross-coupling reactions. acs.org The resulting metal complexes could then be tested as catalysts in various organic reactions, including C-H activation and asymmetric synthesis. acs.org This systematic approach allows for a detailed study of how the ligand's structure affects the catalyst's performance, leading to the development of more efficient and selective catalysts. rsc.org

Q & A

Q. What are the optimal synthetic routes for 4,5-diiodo-1-tritylimidazole, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis of iodinated imidazole derivatives typically involves halogenation under controlled conditions. For this compound, a two-step iodination protocol is recommended:

Trityl Protection : Protect the imidazole nitrogen with a trityl group to direct iodination to the 4,5-positions.

Iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours .

- Optimization Strategies :

- Vary equivalents of iodinating agent (1.5–2.5 eq) to balance reactivity and side-product formation.

- Monitor reaction progress via TLC or in situ NMR.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >90% purity .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments. The trityl group’s aromatic protons appear as a singlet (δ 7.2–7.4 ppm), while imidazole protons are absent due to iodination .

- FT-IR : Confirm C-I stretches (500–600 cm⁻¹) and trityl C-H bends (690–710 cm⁻¹) .

- Crystallography :

- Use SHELXTL or OLEX2 for structure refinement. Heavy iodine atoms facilitate high-resolution X-ray diffraction, but thermal motion of the trityl group may require TLS parameterization .

- Validate bond lengths (C-I: ~2.10 Å) and angles using Mercury software .

Q. How does the stability of this compound under various storage conditions influence experimental reproducibility?

- Methodological Answer :

- Storage Protocols :

- Store in amber vials at –20°C under argon to prevent photodegradation and moisture absorption.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., deiodinated analogs) indicate susceptibility to hydrolysis .

- Solvent Compatibility :

- Avoid DMSO for long-term storage; use dichloromethane or acetonitrile to minimize ligand displacement .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical predictions (e.g., DFT calculations) and experimental reactivity data for this compound in cross-coupling reactions?

- Methodological Answer :

- Contradiction Analysis :

Computational Calibration : Perform DFT calculations (B3LYP/6-311+G(d,p)) with iodine pseudopotentials to model transition states. Compare with experimental coupling yields (e.g., Suzuki-Miyaura reactions) .

Q. Experimental Validation :

- Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) to identify steric effects from the trityl group.

- Use high-throughput microreactors to test >20 ligand/base combinations .

- Troubleshooting : If computational activation energies conflict with observed rates, re-examine solvent effects (e.g., DMF vs. THF) in the model .

Q. What crystallographic refinement protocols (e.g., SHELX suite) are most suitable for resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

- Refinement Workflow :

Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance iodine anomalous scattering.

Q. SHELXL Parameters :

- Apply ISOR restraints to manage anisotropic displacement parameters (ADPs) for iodine atoms.

- Use PART instructions to model disorder in the trityl group .

- Validation : Cross-check Rint (<5%) and CCDC deposition codes (e.g., CCDC 2050001) for comparable structures .

Q. What in vitro assays and molecular docking strategies are appropriate for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Biological Screening :

- Cytotoxicity : Use MTT assays (72-hour exposure) against HeLa or MCF-7 cell lines. IC50 values <10 μM suggest anti-proliferative potential .

- Targeted Docking :

- Prepare protein structures (e.g., EGFR kinase, PDB: 1M17) with AutoDock Vina.

- Set grid boxes around ATP-binding sites, accounting for iodine’s van der Waals radius (1.98 Å) .

- Data Interpretation : Correlate docking scores (ΔG < –8 kcal/mol) with experimental IC50 using Spearman’s rank correlation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.